![molecular formula C12H21NO4 B3002229 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid CAS No. 1555873-76-1](/img/structure/B3002229.png)
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid" is a derivative of amino acids that falls under the category of unnatural amino acids. These compounds are of significant interest in the field of medicinal chemistry and drug design due to their potential to serve as building blocks for the synthesis of peptidomimetics and other bioactive molecules.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl amino acid derivatives has been explored in various studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a method that can potentially be adapted for the synthesis of the compound . Additionally, the Hofmann rearrangement, a classical reaction in organic chemistry, was utilized to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, indicating that this strategy might be applicable for the synthesis of similar tert-butoxycarbonyl amino acid derivatives .
Molecular Structure Analysis
The molecular structure and conformation of tert-butoxycarbonyl amino acid derivatives have been studied using X-ray crystallography and computational methods. For example, the crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules, which is important for their biological activity.
Chemical Reactions Analysis
The tert-butoxycarbonyl amino acid derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they have been shown to participate in enantioselective syntheses, such as the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through a one-pot enamide cyclization . Moreover, these compounds can be used in Michael additions and Diels–Alder reactions, as demonstrated by the reactivity of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl amino acid derivatives are influenced by their molecular structure. The presence of tert-butoxycarbonyl and cycloalkane groups can affect the solubility, stability, and reactivity of these compounds. Although the specific properties of "this compound" are not directly reported in the provided papers, insights can be drawn from related studies. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showed that simple adjustments in reaction conditions could yield different stereoisomers, which could have distinct physical properties .
Applications De Recherche Scientifique
Electrophilic Synthesis
- Zimmermann and Seebach (1987) discussed the synthesis of enantiomerically pure compounds using 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones derived from carboxylic acids including 2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid. This process involves treating these compounds with N-bromosuccinimide under radical-chain reaction conditions (Zimmermann & Seebach, 1987).
Peptide Alkylation
- Matt and Seebach (1998) reported on the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, employing N-[(tert-butoxy)carbonyl] protection techniques. This method was used to create new peptides with acidic backbone-bound CH groups, demonstrating the versatility of this compound in peptide modification (Matt & Seebach, 1998).
Crystal and Molecular Structure Analysis
- Cetina et al. (2003) performed a crystal and molecular structure analysis of a derivative of 1-aminocyclopropanecarboxylic acid, which is closely related to this compound. This study highlighted the importance of understanding the molecular conformations and interactions for such compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Supramolecular Self-Assembly
- Kălmăn et al. (2001) investigated the racemic crystal structures of several cyclopentane derivatives, including tert-butyl derivatives of cyclopentane carboxylic acid. This research provides insight into the basic forms of supramolecular self-assembly organized by hydrogen bonds, which is relevant for understanding the behavior of compounds like this compound (Kălmăn et al., 2001).
Conformational Analogs
- Coulter et al. (1974) studied structural and conformational analogs of L-methionine, including cycloleucine and its derivatives. These compounds share structural similarities with this compound and provide insight into the potential inhibitory activities of these compounds in enzymatic processes (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Synthesis of Amino Acids and Peptidomimetics
- Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a structural analog. This research is significant for understanding the synthesis and application of similar constrained peptidomimetic compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
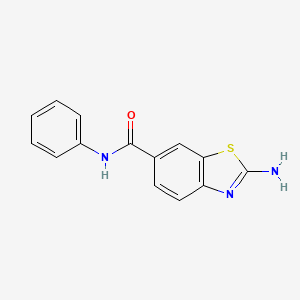
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
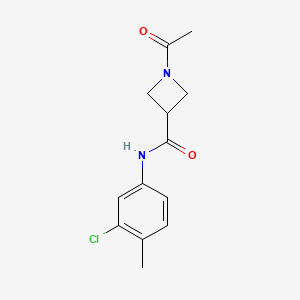
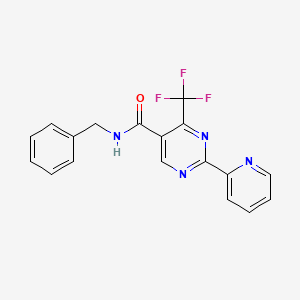
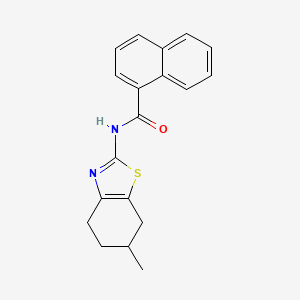
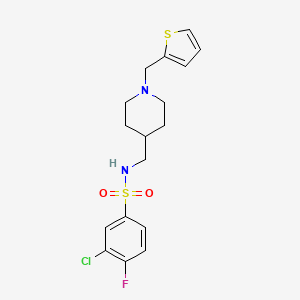
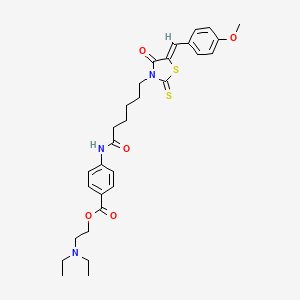
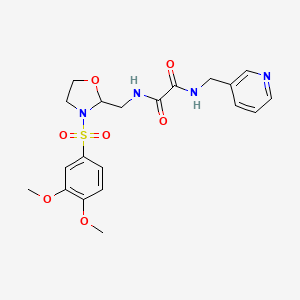
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)